![molecular formula C13H16Cl2N2O B6284478 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride CAS No. 1049752-62-6](/img/no-structure.png)

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

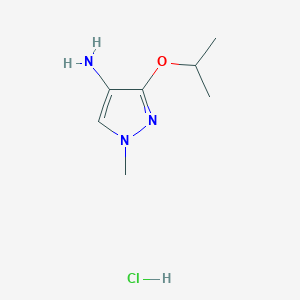

“4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug discovery and organic synthesis.

Molecular Structure Analysis

The molecular formula of “4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride” is C13H14N2O . The InChI code is 1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 .Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

- A comprehensive review of the chemistry and properties of 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals the preparation procedures, properties, and complex compounds of these ligands. This includes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Biological Activities of Pyridine Derivatives

- Pyridine and its derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These derivatives also possess a high affinity for various ions and neutral species, making them effective chemosensors for different species detection (Abu-Taweel et al., 2022).

Synthesis and Drug Development Applications

- The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) highlights the importance of pyranopyrimidine core as a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthetic pathways employed for developing substituted derivatives are discussed, focusing on the application of hybrid catalysts (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Target of Action

The primary target of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.

Mode of Action

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride acts as an inhibitor of collagen prolyl-4-hydroxylase . By binding to this enzyme, it prevents the normal enzymatic activity, thereby affecting the formation and stability of collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the formation of stable collagen structures, which are essential for the structural integrity of various tissues in the body.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride leads to a decrease in the formation of stable collagen . This could potentially affect the structural integrity of tissues that rely on collagen for their structure and function.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride involves the reaction of 2-bromoethyl pyridine with aniline followed by the reaction of the resulting product with ethoxyamine. The final product is obtained by the reaction of the intermediate with hydrochloric acid.", "Starting Materials": [ "2-bromoethyl pyridine", "aniline", "ethoxyamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-bromoethyl pyridine with aniline in the presence of a base such as potassium carbonate to form 2-(pyridin-2-yl)ethyl aniline.", "Step 2: Reaction of 2-(pyridin-2-yl)ethyl aniline with ethoxyamine in the presence of a catalyst such as palladium on carbon to form 4-[2-(pyridin-2-yl)ethoxy]aniline.", "Step 3: Reaction of 4-[2-(pyridin-2-yl)ethoxy]aniline with hydrochloric acid to form the dihydrochloride salt of the final product, 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride." ] } | |

CAS RN |

1049752-62-6 |

Product Name |

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride |

Molecular Formula |

C13H16Cl2N2O |

Molecular Weight |

287.2 |

Purity |

90 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.